A Technical Guide to the Mechanism of Action of ICA-105574
A Technical Guide to the Mechanism of Action of ICA-105574
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICA-105574 is a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac action potential repolarization. Its primary mechanism of action involves the profound attenuation of C-type inactivation, a key intrinsic gating process that limits hERG channel conductivity at positive membrane potentials. By binding to a specific hydrophobic pocket within the channel's pore domain, ICA-105574 stabilizes the open, non-inactivated state of the selectivity filter. This results in a significant increase in outward potassium current, leading to a shortening of the cardiac action potential duration. This unique mechanism has positioned ICA-105574 as a valuable pharmacological tool for investigating hERG channel gating and as a potential therapeutic agent for conditions associated with delayed cardiac repolarization, such as Long QT Syndrome (LQTS). This guide provides an in-depth overview of the molecular mechanism, quantitative pharmacology, and key experimental methodologies used to characterize ICA-105574.
Core Mechanism of Action: Attenuation of hERG Inactivation
ICA-105574 exerts its primary effect by directly modulating the gating properties of the hERG potassium channel. Unlike channel blockers, ICA-105574 is a potent activator that significantly enhances the outward potassium current (IKr) through the channel. The principal mechanism underlying this activation is the pharmacological removal of the hERG channel's rapid, voltage-dependent C-type inactivation.[1][2][3]
This is achieved by inducing a substantial positive shift in the voltage dependence of inactivation.[4][5] For instance, at a concentration of 2 µM, ICA-105574 can shift the voltage dependence of hERG inactivation by as much as +183 mV.[4] This profound shift effectively prevents the channel from entering an inactivated state at physiological membrane potentials, thereby increasing the overall potassium efflux during the cardiac action potential.
Molecular dynamics simulations and mutagenesis studies suggest that ICA-105574 stabilizes the conformation of the selectivity filter, preventing the conformational changes that lead to inactivation.[6][7] In addition to its dominant effect on inactivation, ICA-105574 also causes a modest negative shift in the voltage-dependence of activation and slows the deactivation of the channel.[8]
Interestingly, ICA-105574 exhibits opposite effects on the closely related human EAG1 (hEAG1) channel, where it enhances inactivation, highlighting the nuanced structure-activity relationship of this compound.[5]
Quantitative Pharmacology of ICA-105574
The potency and efficacy of ICA-105574 have been quantified across various experimental systems. The following tables summarize key quantitative data on its activity.
Table 1: In Vitro Potency and Efficacy of ICA-105574 on hERG Channels
| Parameter | Value | Cell System | Reference |
| EC50 (Current Amplitude) | 0.5 ± 0.1 µM | HEK cells expressing hERG | [1][3] |
| EC50 (hERG Activation) | 0.42 ± 0.04 µM | HEK cells expressing hERG | [8][9] |
| Hill Slope (nH) | 3.3 ± 0.2 | HEK cells expressing hERG | [1][3] |
| Hill Coefficient (nH) | 2.5 ± 0.3 | Not Specified | [8] |
| Maximal Current Increase | > 10-fold | HEK cells expressing hERG | [1] |
| Maximal Current Increase (Emax) | 5.5 ± 0.3-fold | Not Specified | [8] |
| Shift in V0.5 of Inactivation | +182 mV (at 2 µM) | Not Specified | |
| Shift in V0.5 of Activation | -11 mV (at 3 µM) | Not Specified |
Table 2: In Vivo and Ex Vivo Effects of ICA-105574 on Cardiac Repolarization
| Experimental Model | Dosage/Concentration | Effect | Reference |
| Guinea-pig ventricular myocytes | 3-10 µM | Concentration-dependent shortening of Action Potential Duration (APD) | [1][3] |
| Langendorff-perfused guinea-pig hearts | Not Specified | Shortened QT and QTc intervals and Monophasic Action Potential Duration (MAP90) | [9] |
| Anesthetized dogs | 10 mg/kg | Significant shortening of QT and QTc intervals | [9] |
| Porcine model of LQT8 | 3 mg/kg (single IV dose) | Immediate shortening of QTc interval by ~28% | [1] |
Binding Site and Molecular Interactions
Site-directed mutagenesis and molecular modeling studies have identified the binding site of ICA-105574 within a hydrophobic pocket of the hERG channel's pore domain.[5][6] This pocket is located between two adjacent subunits and is formed by the S5 helix, the pore helix, and the S6 helix.[5][7] This binding site is distinct from that of classical hERG channel blockers, which typically bind within the central cavity of the pore.[6]
The binding of ICA-105574 is proposed to allosterically stabilize the selectivity filter in a conformation that is permissive to potassium ion conduction and resistant to inactivation.[4][7] The nitro moiety on the benzamide ring of ICA-105574 has been shown to be crucial for its activity.[6]
Experimental Protocols
The characterization of ICA-105574's mechanism of action has relied on several key experimental techniques. Detailed methodologies for these are outlined below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for studying the effects of ICA-105574 on hERG channel currents in a controlled in vitro setting.
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Cell Preparation:
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Human Embryonic Kidney (HEK) cells stably expressing the hERG channel are cultured under standard conditions.
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Cells are passaged and plated onto glass coverslips for recording.
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Prior to recording, cells are washed and resuspended in an extracellular buffer solution.[10]
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Solutions:
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Recording Procedure:
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A glass micropipette with a resistance of 2-5 MΩ is filled with the intracellular solution and mounted on a micromanipulator.
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A gigaohm seal is formed between the pipette tip and the cell membrane.
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The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.
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The cell is held at a holding potential of -80 mV.
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To elicit hERG currents, a depolarizing voltage step is applied (e.g., to +40 mV for 500 ms), followed by a repolarizing ramp or step to measure the tail current.[10]
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ICA-105574 is dissolved in a vehicle (e.g., DMSO) and then diluted into the extracellular solution to the desired final concentrations. The compound is applied to the cells via a perfusion system.
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In Vivo QT Interval Assessment in Animal Models
These studies are crucial for understanding the physiological effects of ICA-105574 on cardiac repolarization in a whole-organism context.
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Animal Models:
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Experimental Procedure (Anesthetized Dog Model):
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Animals are anesthetized and instrumented for continuous electrocardiogram (ECG) recording.
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Baseline ECG parameters, including the QT interval, are recorded.
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ICA-105574 is administered intravenously, often at escalating doses.
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ECG recordings are continuously monitored during and after drug administration.
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Blood samples may be collected to determine the plasma concentration of ICA-105574.[9]
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The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Van de Water's formula for dogs).
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Visualizations
Signaling Pathway of ICA-105574 Action
Caption: Mechanism of ICA-105574 action on the hERG potassium channel.
Experimental Workflow for Characterizing ICA-105574
Caption: Workflow for characterizing a novel hERG channel activator like ICA-105574.
References
- 1. hERG channel agonists show promise for treating long QT syndrome type 8 | BioWorld [bioworld.com]
- 2. Compound ICA-105574 prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ICA-105574 Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICA-105574 interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward a Structural View of hERG Activation by the Small-Molecule Activator ICA-105574 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular insights into the rescue mechanism of an HERG activator against severe LQT2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 9. Effects of an hERG activator, ICA-105574, on electrophysiological properties of canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sophion.com [sophion.com]
